molecular formula C19H36O5 B14246167 Methyl 9-(carboxyoxy)heptadecanoate CAS No. 389575-01-3

Methyl 9-(carboxyoxy)heptadecanoate

Cat. No.: B14246167
CAS No.: 389575-01-3
M. Wt: 344.5 g/mol
InChI Key: KKBUKMUAQNUYEC-UHFFFAOYSA-N
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Description

Methyl 9-(carboxyoxy)heptadecanoate is an organic compound with the molecular formula C19H36O5 It is a methyl ester derivative of heptadecanoic acid, featuring a carboxyoxy group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9-(carboxyoxy)heptadecanoate can be synthesized through esterification reactions. One common method involves the reaction of heptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(carboxyoxy)heptadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Heptadecanoic acid derivatives.

    Reduction: Alcohol derivatives of heptadecanoic acid.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 9-(carboxyoxy)heptadecanoate has several applications in scientific research:

    Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.

    Biology: Studied for its role in lipid metabolism and as a component of biological membranes.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain metabolic disorders.

    Industry: Utilized in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of methyl 9-(carboxyoxy)heptadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into biological membranes, affecting their fluidity and function. The compound may also serve as a substrate for various enzymes involved in lipid metabolism, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptadecanoate: A simpler ester of heptadecanoic acid without the carboxyoxy group.

    Methyl 9-(hydroxy)heptadecanoate: Similar structure but with a hydroxy group instead of a carboxyoxy group.

    Methyl 9-(oxo)heptadecanoate: Contains an oxo group at the 9th position.

Uniqueness

Methyl 9-(carboxyoxy)heptadecanoate is unique due to the presence of the carboxyoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group allows for specific interactions and reactions that are not possible with simpler esters or derivatives.

Properties

CAS No.

389575-01-3

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

IUPAC Name

methyl 9-carboxyoxyheptadecanoate

InChI

InChI=1S/C19H36O5/c1-3-4-5-6-8-11-14-17(24-19(21)22)15-12-9-7-10-13-16-18(20)23-2/h17H,3-16H2,1-2H3,(H,21,22)

InChI Key

KKBUKMUAQNUYEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC(=O)OC)OC(=O)O

Origin of Product

United States

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